Phenazine di-N-oxide
Overview
Description
Phenazine di-N-oxide and its derivatives are pivotal in the realm of redox chemistry, acting as intermediates in the synthesis of various compounds and possessing unique electrochemical characteristics. These compounds have been extensively studied for their ability to engage in redox reactions with metal oxides and molecular oxygen, showcasing their potential in environmental and synthetic chemistry applications (Wang & Newman, 2008).
Synthesis Analysis
The synthesis of phenazine di-N-oxide derivatives involves complex molecular assemblies, demonstrated by the creation of copper(I) and silver(I) complexes with phenazine, highlighting novel donor-acceptor interactions and polynuclear complex formations (Munakata et al., 1993). Additionally, innovative synthetic methodologies have enabled the efficient total synthesis of phenazine 5,10-dioxide natural products and their analogs, showcasing the critical role of di-N-oxidation in these processes (Viktorsson et al., 2017).
Molecular Structure Analysis
The study of molecular structures and packing in phenazine derivatives, such as the copper(I) and silver(I) complexes, reveals intricate details about their electronic interactions and the impact of metal coordination on their properties. These insights are crucial for understanding the functionality and reactivity of phenazine di-N-oxide derivatives (Munakata et al., 1993).
Chemical Reactions and Properties
Phenazine di-N-oxide undergoes various chemical reactions, highlighting its role as a redox agent and its interactions with iron oxides and oxygen. These reactions are influenced by the compound's reduction potential and its ability to participate in electron transfer processes, underscoring the versatility of phenazine derivatives in chemical transformations (Wang & Newman, 2008).
Physical Properties Analysis
The physical properties of phenazine di-N-oxide and related compounds, such as their redox behavior, are essential for their application in various fields. The cyclic voltammetry studies of phenazine and quinoxaline derivatives, including mono- and di-N-oxides, provide valuable insights into their electrochemical characteristics and potential as antimicrobial agents (Crawford et al., 1986).
Chemical Properties Analysis
The chemical behavior of phenazine di-N-oxide derivatives is marked by their ability to form complexes with metals and participate in redox reactions. These properties are not only pivotal for their biological activities but also for their utility in environmental and synthetic chemistry applications (Wang & Newman, 2008).
Scientific Research Applications
Anticancer Properties
Phenazine Di-N-Oxide has demonstrated significant potential as an anticancer agent. Studies have shown its effectiveness in inhibiting tumor growth in various cancer models. For instance, Furst, Klausner, and Cutting (1959) found that Phenazine Di-N-Oxide was a potent carcinostatic agent for the Ehrlich ascites tumor, significantly extending survival rates in treated animals (Furst, Klausner, & Cutting, 1959). Additionally, a study by Pachón et al. (2008) on Caco-2 cells (human colorectal adenocarcinoma cell line) highlighted the compound's capacity to induce apoptosis and alter the cell cycle, further confirming its potential as an antitumor compound (Pachón et al., 2008).
DNA Interaction and Cleavage
Phenazine Di-N-Oxide derivatives have been utilized for DNA interaction and cleavage studies, revealing their potential in drug development. Zhou et al. (2017) designed a polyamide-modified Phenazine Di-N-Oxide as a DNA double-strand cleavage agent, highlighting its efficacy under physiological conditions (Zhou et al., 2017). Additionally, Nagai and Hecht (1991) achieved site-specific degradation of DNA using DNA oligonucleotides covalently tethered to Phenazine Di-N-Oxide, opening avenues for targeted DNA manipulation (Nagai & Hecht, 1991).
Redox Reactions and Antibiotic Properties
Phenazine Di-N-Oxide's redox properties are significant in various biological processes. Wang and Newman (2008) investigated its role in reductive dissolution of ferrihydrite and hematite, highlighting its interaction with environmental iron and molecular oxygen (Wang & Newman, 2008). Mavrodi et al. (2006) discussed the synthesis and regulation of phenazines in fluorescent Pseudomonas spp., emphasizing their antibiotic properties and ecological roles (Mavrodi, Blankenfeldt, & Thomashow, 2006).
Biosynthesis and Biotechnological Applications
The compound's biosynthesis and potential in biotechnological applications have been explored. Zhao et al. (2016) detailed the isolation of phenazine antibiotics from Lysobacter antibioticus and the mechanism of aromatic N-oxidation, contributing to the understanding of phenazine biosynthesis (Zhao et al., 2016). Guo et al. (2020) developed a microbial system for synthesizing phenazine N-oxides, demonstrating their cytotoxic activity against cancer cell lines (Guo et al., 2020).
Electrochemical Studies
Electrochemical studies of Phenazine Di-N-Oxide have been conducted to understand its oxidation mechanisms and applications. Kulakovskaya et al. (2014) investigated its oxidation mechanism in the presence of isopropyl alcohol, revealing insights into its catalytic properties (Kulakovskaya et al., 2014).
Safety And Hazards
Phenazine di-N-oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Phenazines, including Phenazine di-N-oxide, have significant applications in both medicinal and industrial fields due to their diverse biological properties. Future research could focus on the development of synthetic routes for assembly of this scaffold . Additionally, the resistance mechanism against myxin of L. antibioticus, which coordinates regulatory pathways to protect itself from autotoxicity, could be further explored .
properties
IUPAC Name |
10-oxidophenazin-5-ium 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJCQAPRNRDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184391 | |
Record name | Phenazine di-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenazine di-N-oxide | |
CAS RN |
303-83-3 | |
Record name | Phenazine di-N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine di-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine di-N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazine di-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenazine 5,10-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenazine, 5,10-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M8Y56UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.